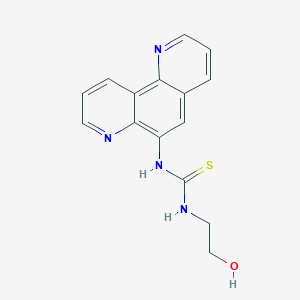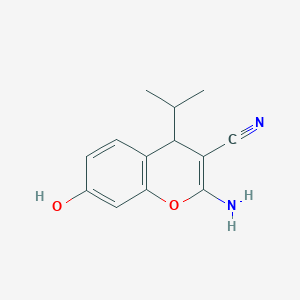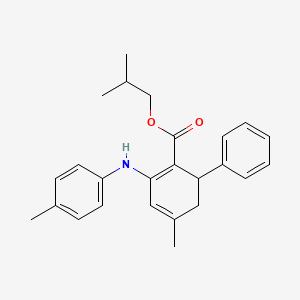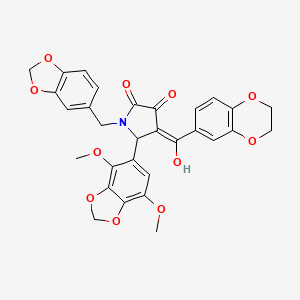![molecular formula C18H21N3O5S B11057200 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057200.png)
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound featuring a benzodioxole ring system, a pyrazolothiazine core, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate.
Construction of the Pyrazolothiazine Core: The core structure is formed by cyclization reactions involving appropriate precursors under controlled conditions.
Functional Group Modifications:
Chemical Reactions Analysis
4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can be compared with similar compounds such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Both compounds share the dimethoxybenzodioxole moiety but differ in their core structures.
1,3-Benzodioxole-5-acetamide: This compound also contains the benzodioxole ring but has different functional groups and biological activities.
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H21N3O5S/c1-8(2)21-17-12(18(22)20-21)16(27-9(3)19-17)10-6-11(23-4)14-15(13(10)24-5)26-7-25-14/h6,8,16H,7H2,1-5H3,(H,20,22) |
InChI Key |
MNYVXWUGULPNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C4C(=C3OC)OCO4)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[(4-methoxyphenyl)methyl]benzenecarbothioamide](/img/structure/B11057131.png)
![7-(1,3-benzodioxol-5-yl)-1-methyl-4-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11057135.png)

![3,3'-methanediylbis[1-(2,4-dichlorobenzyl)-2-methyl-1H-indole]](/img/structure/B11057143.png)
![methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11057144.png)

![ethyl 2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11057158.png)
![methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11057170.png)


![1-(4-methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11057181.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11057183.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11057191.png)
![4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine](/img/structure/B11057201.png)
